1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridin-2-ylamino group, and a pyrimidin-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 6-(pyridin-2-ylamino)pyrimidine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-(pyridin-2-ylamino)ethyl)urea
- 1-(2-Chlorophenyl)-3-(2-(pyrimidin-4-ylamino)ethyl)urea
- 1-(2-Chlorophenyl)-3-(2-(6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiourea
Comparison: Compared to these similar compounds, 1-(2-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea stands out due to its dual functional groups (pyridin-2-ylamino and pyrimidin-4-ylamino), which provide enhanced reactivity and binding affinity. This makes it more versatile in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-5-1-2-6-14(13)25-18(27)22-10-9-21-16-11-17(24-12-23-16)26-15-7-3-4-8-20-15/h1-8,11-12H,9-10H2,(H2,22,25,27)(H2,20,21,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWYCATKZMGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.